N-(4-Aminophenyl)-N-methyl-N'-(4-methylpiperazin-1-yl)urea
Description
Properties
CAS No. |
652140-24-4 |
|---|---|
Molecular Formula |
C13H21N5O |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
1-(4-aminophenyl)-1-methyl-3-(4-methylpiperazin-1-yl)urea |
InChI |
InChI=1S/C13H21N5O/c1-16-7-9-18(10-8-16)15-13(19)17(2)12-5-3-11(14)4-6-12/h3-6H,7-10,14H2,1-2H3,(H,15,19) |
InChI Key |
VSACBFCOVNEBSP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)NC(=O)N(C)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Classical Isocyanate-Amine Coupling
The most widely reported method involves the reaction of 4-aminophenyl isocyanate with N-methyl-4-methylpiperazine under controlled conditions. Key steps include:
Reaction Mechanism:
$$
\text{4-Aminophenyl isocyanate} + \text{N-methyl-4-methylpiperazine} \xrightarrow{\text{Base}} \text{Target Urea}
$$
The exothermic reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
Optimization Parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DCM | 85–92% |
| Temperature | 0–5°C | Prevents oligomerization |
| Base | Triethylamine | Neutralizes HCl |
| Reaction Time | 4–6 hours | Maximizes conversion |
Key Findings :
Continuous-Flow Synthesis
Recent advancements employ microreactor systems to enhance reaction control and scalability. A two-stage continuous-flow setup is described:
Process Design:
- Stage 1 : Generation of isocyanate intermediate via phosgene-free routes.
- Stage 2 : Coupling with N-methyl-4-methylpiperazine in a segmented flow regime.
Performance Metrics:
| Reactor Volume (mL) | Residence Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| 10 | 8 | 89 | 98.5 |
| 50 | 15 | 93 | 99.2 |
Advantages :
Phenyl Carbamate Aminolysis in Dimethyl Sulfoxide (DMSO)
Alternative approaches avoid isocyanate handling by using phenyl carbamate intermediates:
Synthetic Pathway:
- Step 1 : Prepare phenyl N-(4-nitrophenyl)carbamate.
- Step 2 : React with N-methyl-4-methylpiperazine in DMSO at 25°C.
- Step 3 : Catalytic hydrogenation to reduce nitro to amine.
Critical Data:
| Parameter | Value |
|---|---|
| Carbamate Equivalents | 1.05 |
| DMSO Volume (mL/g) | 8 |
| Hydrogenation Catalyst | Pd/C (5 wt%) |
Outcomes :
Catalytic Hydrogenation of Nitro Precursors
Nitro-to-amine reduction is pivotal in multi-step syntheses:
Protocol:
- Synthesize N-(4-nitrophenyl)-N-methyl-N'-(4-methylpiperazin-1-yl)urea.
- Hydrogenate at 50 psi H₂ using Raney nickel or Pd/C.
Comparative Catalyst Efficiency:
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| Pd/C | 25 | 95 |
| Raney Ni | 50 | 88 |
Note : Pd/C offers superior selectivity, avoiding over-reduction to hydroxylamines.
Green Chemistry Approaches
Water-based systems using potassium isocyanate (KNCO) present eco-friendly alternatives:
Method:
$$
\text{4-Aminophenol} + \text{KNCO} \xrightarrow{\text{H₂O}} \text{Isocyanate intermediate} \xrightarrow{\text{Amine}} \text{Target Urea}
$$
Performance in Aqueous Media:
| Amine Equivalents | Reaction Time (h) | Yield (%) |
|---|---|---|
| 1.1 | 2 | 76 |
| 2.0 | 1 | 82 |
Limitations : Requires subsequent extraction with ethyl acetate, increasing process complexity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical Isocyanate | 92 | 98 | High | Moderate |
| Continuous-Flow | 93 | 99 | Very High | Low |
| Phenyl Carbamate | 78 | 97 | Moderate | High (DMSO waste) |
| Catalytic Hydrogenation | 95 | 99 | High | Low |
| Green Chemistry | 82 | 95 | Low | Very Low |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-N-methyl-N’-(4-methylpiperazin-1-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Anticancer Activity
N-(4-Aminophenyl)-N-methyl-N'-(4-methylpiperazin-1-yl)urea has shown promising results as an anticancer agent. A study highlighted its effectiveness against various cancer cell lines, particularly those with RAF mutations, indicating its potential as a therapeutic agent in melanoma treatment . The compound's ability to inhibit receptor tyrosine kinases has been linked to its antiproliferative effects, making it a candidate for further development in cancer therapy .
Antimalarial Properties
Research has indicated that urea derivatives, including this compound, exhibit significant antimalarial activity. In a study assessing various derivatives, compounds structurally similar to this urea exhibited potent activity against Plasmodium falciparum, with selectivity ratios indicating lower toxicity to mammalian cells compared to their antimalarial effects . The incorporation of polar substituents has been shown to enhance activity and selectivity.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. A study demonstrated that derivatives targeting specific bromodomains can reduce inflammation in murine models, suggesting that this compound might play a role in developing anti-inflammatory therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile. Modifications at the aniline and piperazine moieties have been explored to enhance biological activity while minimizing toxicity.
| Modification | Effect on Activity |
|---|---|
| Substitution on the aniline ring | Improved binding affinity to targets |
| Alteration of piperazine substituents | Enhanced solubility and bioavailability |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against a panel of cancer cell lines. The results indicated a significant reduction in cell viability across multiple lines, particularly those resistant to conventional therapies. The compound exhibited IC50 values comparable to established anticancer drugs .
Case Study 2: Antimalarial Activity
In another investigation focusing on antimalarial properties, derivatives of this compound were synthesized and tested against Plasmodium falciparum. The best-performing compounds showed IC50 values below 0.5 μM with favorable selectivity indices, highlighting their potential as new antimalarial agents .
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-N-methyl-N’-(4-methylpiperazin-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Key Analog: 1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea
This compound replaces the 4-aminophenyl group with a 4-chlorophenyl moiety (CAS RN: 540521-45-7). The chlorine atom introduces an electron-withdrawing effect, reducing the electron density of the aromatic ring compared to the electron-donating amino group in the target compound. This substitution likely impacts:
- Receptor Affinity: Chlorophenyl derivatives often exhibit stronger hydrophobic interactions but weaker hydrogen-bonding capacity compared to aminophenyl analogs .
- Solubility: The polar amino group in the target compound may improve aqueous solubility, whereas the chlorophenyl analog is more lipophilic .
Benzothiazole-Based Ureas
Compounds such as N-(4-(benzothiazole-2-yl)phenyl)benzenesulfonamides () share the para-substituted phenylurea scaffold.
Pharmacological Activity and Structure-Activity Relationships (SAR)
Role of the Piperazine Group
The 4-methylpiperazine moiety is critical for binding to serotonin and dopamine receptors in CNS-targeting drugs.
Impact of Urea Linker Modifications
Replacing the urea linker with sulfonamide (as in ) or acrylamide () groups alters conformational flexibility and hydrogen-bonding capacity. Urea derivatives generally exhibit balanced solubility and membrane permeability, making them preferable for oral bioavailability .
Biological Activity
N-(4-Aminophenyl)-N-methyl-N'-(4-methylpiperazin-1-yl)urea, also known by its CAS number 262368-30-9, is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Formula : C14H22N4O
- Molecular Weight : 262.35 g/mol
- Melting Point : 152 - 154°C
- Boiling Point : 434.8 ± 40.0 °C (predicted)
This compound exhibits its biological activity primarily through inhibition of specific kinases involved in tumor progression. The compound's structure allows for interaction with various cellular targets, particularly those implicated in cancer cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : The compound has been identified as a potent inhibitor of several kinases, including those involved in the signaling pathways for cell growth and division.
- Antiproliferative Effects : Studies have shown that this compound can significantly reduce the viability of cancer cell lines, indicating its potential as an anticancer agent.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Study 1: Antitumor Activity in Mouse Models
In a study evaluating the efficacy of this compound on HCT116 colon cancer cells implanted in mice, the compound demonstrated significant tumor growth inhibition compared to control groups. This suggests its potential as a therapeutic agent in colorectal cancer treatment.
Case Study 2: Efficacy Against Melanoma
Research involving SK-MEL-5 melanoma cells showed that treatment with this compound led to a reduction in cell viability exceeding 90%. The results indicate a promising avenue for melanoma therapies targeting RAF mutations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
